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Compound of Interest

Compound Name: Acrivastine D7

Cat. No.: B3181992

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data,
mechanism of action, and relevant experimental protocols for Acrivastine D7, a deuterated
analog of the second-generation histamine H1 receptor antagonist, Acrivastine.

Safety Data Sheet (SDS) for Acrivastine D7

This section summarizes the known safety information for Acrivastine D7. It is crucial to
handle this compound in a controlled laboratory setting, adhering to good industrial hygiene
and safety practices.[1]

ldentification

Property Value
Product Name Acrivastine D7
CAS Number 172165-56-9[1][2]

(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-
Synonyms tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-
enyl]pyridin-2-yl]prop-2-enoic acid[2]

Physical and Chemical Properties
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Property Value Source
Molecular Formula C22H17D7N202 PubChem
Molecular Weight 355.5 g/mol PubChem|[2]

Note: Data for properties such as melting point, boiling point, and solubility of Acrivastine D7

are not readily available in the searched resources.

Hazard Identification

The GHS hazard classification for Acrivastine D7 is not fully established due to a lack of

comprehensive toxicological data. However, based on the information available for Acrivastine,

it is prudent to handle Acrivastine D7 with care. For Acrivastine, one safety data sheet

indicates it may cause long-lasting harmful effects to aquatic life.

First-Aid Measures

Exposure Route

First-Aid Procedure

Inhalation

Move the victim into fresh air. If breathing is
difficult, give oxygen. If not breathing, give
artificial respiration and consult a doctor

immediately.

Skin Contact

Take off contaminated clothing immediately.
Wash off with soap and plenty of water. Consult

a doctor.

Eye Contact

Rinse with pure water for at least 15 minutes.

Consult a doctor.

Ingestion

Rinse mouth with water. Do not induce vomiting.
Never give anything by mouth to an
unconscious person. Call a doctor or Poison

Control Center immediately.

Handling and Storage
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Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves
and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and
aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart
from foodstuff containers or incompatible materials.

Toxicological Information

Specific toxicological data for Acrivastine D7, such as acute toxicity (oral, dermal, inhalation),
skin corrosion/irritation, and carcinogenicity, are largely unavailable. For the parent compound,
Acrivastine, it has not been linked to liver enzyme elevations or clinically apparent liver injury,
which may be related to its rapid metabolism and use in low dosages.

Mechanism of Action and Pharmacology

Acrivastine is a second-generation antihistamine that acts as a potent and selective antagonist
of the histamine H1 receptor. Unlike first-generation antihistamines, Acrivastine has a reduced
ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.

The primary mechanism of action involves competitive binding to H1 receptors on various cells.
During an allergic response, histamine is released from mast cells and binds to these
receptors, triggering a cascade of events that lead to allergy symptoms such as itching,
swelling, and vasodilation. By blocking the H1 receptors, Acrivastine prevents histamine from
exerting these effects, thereby alleviating the symptoms of allergic reactions.

Pharmacokinetically, Acrivastine is rapidly absorbed after oral administration, with peak plasma
concentrations reached within 1 to 2 hours. It is primarily eliminated unchanged in the urine.

Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates
the Gqg/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C
(PKC). This signaling cascade ultimately leads to the physiological effects of histamine.
Acrivastine, by blocking the H1 receptor, inhibits this entire pathway.
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Target Cell

Click to download full resolution via product page
Acrivastine's antagonistic action on the H1 receptor signaling pathway.

Experimental Protocols

While specific experimental protocols for Acrivastine D7 are not widely published, the
following are standard methodologies for characterizing H1 receptor antagonists.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the binding affinity of a test compound to the H1 receptor.
Objective: To quantify the binding affinity (Ki) of Acrivastine D7 for the histamine H1 receptor.
Materials:

» Membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the

human histamine H1 receptor.
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» Radioligand: [3H]-Pyrilamine (also known as [3H]-Mepyramine).
e Unlabeled Ligand (Competitor): Acrivastine D7.

e Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g.,
10 puM Mianserin).

e Binding Buffer: 50 mM Tris-HCI, pH 7.4, 12.5 mM MgClz, 1 mM EDTA.
o Wash Buffer: Cold 50 mM Tris-HCI, pH 7.4.

» 96-well Filter Plates (GF/C or equivalent).

e Liquid Scintillation Counter and Scintillation Cocktail.

Procedure:

 Membrane Preparation: Thaw the frozen cell pellet expressing the human H1 receptor on ice
and resuspend in ice-cold homogenization buffer. Homogenize the cell suspension and
centrifuge to remove nuclei and unbroken cells. Collect the supernatant and centrifuge at
high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer and
determine the protein concentration.

o Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
o Total Binding: Add binding buffer, [3H]-Pyrilamine, and the membrane suspension.

o Non-specific Binding: Add the non-specific binding control, [3H]-Pyrilamine, and the
membrane suspension.

o Competitive Binding: Add serial dilutions of Acrivastine D7, [3H]-Pyrilamine, and the
membrane suspension.

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120
minutes) to reach equilibrium.

o Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a
cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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o Counting: After drying the filters, add scintillation cocktail to each well and count the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the concentration of Acrivastine
D7. Determine the IC50 value (the concentration of Acrivastine D7 that inhibits 50% of the
specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation:
Ki =1C50/ (1 + [L}/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant for the receptor.

In Vivo Model of Allergic Rhinitis

This animal model is used to evaluate the efficacy of antihistamines in reducing the symptoms
of allergic rhinitis.

Objective: To assess the in vivo efficacy of Acrivastine D7 in a murine model of allergic rhinitis.

Animals: BALB/c mice are commonly used as they are a Th2-biased strain suitable for studying
allergic responses.

Materials:

Allergen: Ovalbumin (OVA) or Dermatophagoides farinae (Der f) extract.

Adjuvant: Aluminum hydroxide gel (Alum).

Acrivastine D7 dissolved in a suitable vehicle.

Phosphate Buffered Saline (PBS).
Procedure:

o Sensitization: Sensitize the mice by intraperitoneal (IP) injection of the allergen mixed with
alum on specific days (e.g., days 0, 7, and 14). A control group should be sensitized with
PBS and alum.

o Drug Administration: Prior to allergen challenge, administer Acrivastine D7 (e.g., orally or
via IP injection) to the treatment group. The control and sensitized groups receive the
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vehicle.

o Allergen Challenge: After a sensitization period, challenge the mice by intranasal
administration of the allergen for several consecutive days.

o Symptom Evaluation: Following the final allergen challenge, observe and count the number
of sneezes and nasal rubbing motions over a defined period (e.g., 15-30 minutes) as a
measure of the allergic response.

o Sample Collection and Analysis (Optional):

o Collect blood samples to measure serum levels of allergen-specific IgE and cytokines
(e.g., IL-4, IL-5) using ELISA.

o Perform bronchoalveolar lavage (BAL) to analyze the inflammatory cell infiltrate.

o Collect nasal tissue for histological analysis to assess eosinophil infiltration and other
markers of inflammation.

o Data Analysis: Compare the symptom scores, antibody levels, cytokine levels, and
inflammatory cell counts between the different experimental groups (control, sensitized, and
Acrivastine D7-treated) using appropriate statistical methods.

Workflow for an in vivo model of allergic rhinitis to test antihistamine efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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